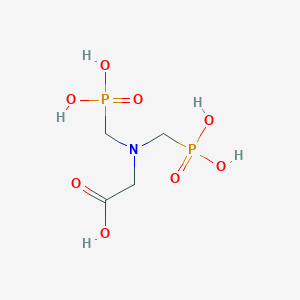

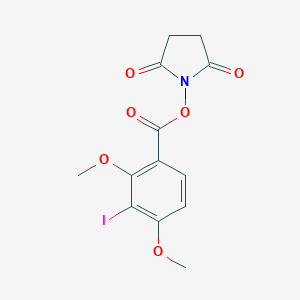

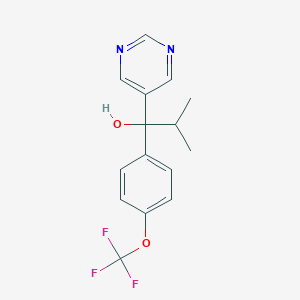

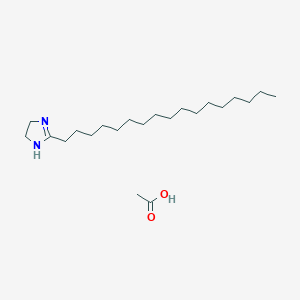

![molecular formula C11H12O3 B166247 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one CAS No. 127557-08-8](/img/structure/B166247.png)

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one

Vue d'ensemble

Description

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one, also known as MOB, is a synthetic compound that is commonly used in laboratory experiments and scientific research. MOB is a member of the oxepin family of compounds, which are characterized by their cyclic structure and the presence of multiple oxygen-containing groups. MOB has a wide range of applications in scientific research, ranging from biochemical and physiological studies to drug development.

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

A review on the novel synthesis of omeprazole, a proton pump inhibitor, highlighted various pharmaceutical impurities that arise during the synthesis process. This work provides insights into the synthesis of related compounds and their potential pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Impact and Toxicity

Research on parabens, which share a similar benzoic structure, reviewed their occurrence, fate, and behavior in aquatic environments. This study is relevant for understanding the environmental impact of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Characteristics of Analogous Compounds

The pharmacological characteristics of vanillic acid, a dihydroxybenzoic acid analog, were reviewed, highlighting its antioxidant, anti-inflammatory, and neuroprotective properties. This review may provide insights into the pharmacological potential of structurally related compounds (Ingole, Kadam, Dalu, Kute, Mange, Theng, Lahane, Nikas, Kawal, Nagrik, & Patil, 2021).

Organic Chemistry and Compound Synthesis

A discussion on the synthesis and properties of 1,2-oxazines and related compounds, including the preparation methods and their significance in organic synthesis, can be relevant for understanding the synthesis and applications of "9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one" and similar structures (Sainsbury, 1991).

Propriétés

IUPAC Name |

9-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10/h2,4,6H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOANXHDARKDPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562713 | |

| Record name | 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one | |

CAS RN |

127557-08-8 | |

| Record name | 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

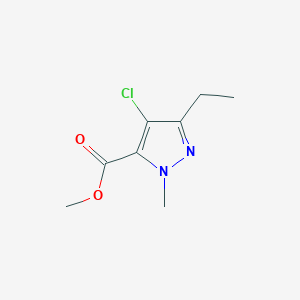

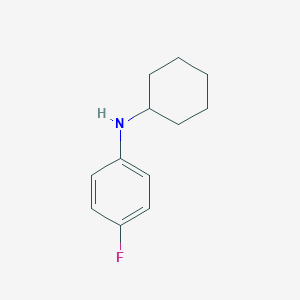

![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)